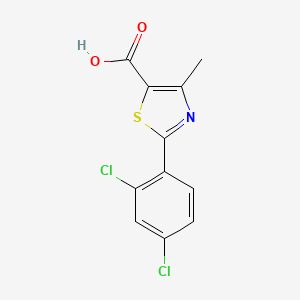

2-(2,4-Dichlorophenyl)-4-methylthiazole-5-carboxylic acid

Description

Historical Context of Thiazole-Based Carboxylic Acids in Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, has been a cornerstone of medicinal chemistry since its discovery in 1887 by Alfred Hantzsch and Arthur Weber. Early work by Hantzsch demonstrated the synthesis of thiazole derivatives through reactions involving α-halocarbonyl compounds and thioureas, laying the groundwork for later explorations into functionalized thiazoles. The introduction of carboxylic acid groups to the thiazole ring, as seen in thiazole-2-carboxylic acid and thiazole-5-carboxylic acid, marked a pivotal advancement. These derivatives were first synthesized via halogen-metal exchange reactions, enabling precise substitution patterns critical for bioactive molecule design.

By the mid-20th century, thiazole carboxylic acids gained prominence due to their role in antibiotics like sulfathiazole and antivirals such as ritonavir. The carboxylic acid moiety enhanced hydrogen-bonding interactions with biological targets, improving binding affinity and selectivity. For example, thiazole-5-carboxylic acid derivatives were later optimized for xanthine oxidase inhibition, showcasing their versatility in addressing metabolic disorders. This historical progression underscores the scaffold’s adaptability, making it a preferred choice for drug discovery campaigns targeting diverse pathologies.

Research Trajectory of Dichlorophenyl-Substituted Thiazole Derivatives

The incorporation of dichlorophenyl substituents into thiazole frameworks emerged as a strategic modification to enhance physicochemical and pharmacological properties. Early studies focused on optimizing halogenated aryl groups to improve metabolic stability and target engagement. For instance, 4-(2,4-dichlorophenyl)thiazole-2-carboxylic acid (CAS 952959-45-4) demonstrated improved enzymatic inhibition profiles compared to non-halogenated analogs. The electron-withdrawing chlorine atoms facilitated π-stacking interactions with hydrophobic enzyme pockets, a feature exploited in kinase and protease inhibitor design.

Recent advancements have centered on regioselective synthesis techniques to access derivatives like 2-(2,4-dichlorophenyl)-4-methylthiazole-5-carboxylic acid (CAS 472804-18-5). The methyl group at the 4-position and carboxylic acid at the 5-position create a stereoelectronic environment conducive to interactions with both polar and nonpolar protein residues. Computational studies of analogous compounds, such as thiazole-2-carboxylic acid, revealed that conformational flexibility in the carboxylic acid group allows for adaptive binding to dynamic active sites. These insights have driven the rational design of dichlorophenyl-thiazole hybrids with tailored bioactivity, particularly in oncology and infectious disease research.

Academic Significance of this compound

This compound represents a structurally unique entity within the thiazole-carboxylic acid family. Its academic significance stems from three key attributes:

- Synthetic Versatility : The compound serves as a precursor for diverse derivatives via esterification, amidation, or metal-catalyzed cross-coupling reactions. For example, coupling with aryl boronic acids enables access to biaryl systems with enhanced target specificity.

- Pharmacophore Potential : The dichlorophenyl and methyl groups synergistically modulate lipophilicity, balancing membrane permeability and aqueous solubility. This balance is critical for central nervous system (CNS)-targeted agents, where excessive hydrophobicity can limit blood-brain barrier penetration.

- Structural Insights : Conformational studies of related compounds, such as thiazole-2-carboxylic acid, have shown that the orientation of the carboxylic acid group influences hydrogen-bonding networks in protein-ligand complexes. These findings guide the optimization of 5-carboxylic acid derivatives for improved binding kinetics.

The compound’s role in fragment-based drug discovery further highlights its academic value. Fragment screening campaigns utilize small, rigid molecules like this compound to map cryptic binding pockets in targets such as SARS-CoV-2 main protease.

Table 1: Key Physicochemical Properties of this compound

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQMLJVLQKBPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472804-18-5 | |

| Record name | 2-(2,4-dichlorophenyl)-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4-methylthiazole-5-carboxylic acid typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The final product is obtained after hydrolysis of the ester group to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent , with studies indicating moderate to good activity against various bacterial strains. In vitro tests have demonstrated that derivatives of this compound can inhibit bacterial cell wall synthesis, which is crucial for their antimicrobial effects .

Case Studies:

- A study reported that derivatives synthesized from 2-(2,4-Dichlorophenyl)-4-methylthiazole-5-carboxylic acid exhibited significant antibacterial activity comparable to standard antibiotics .

- Another investigation highlighted its potential in treating conditions related to diabetes, showcasing its ability to ameliorate insulin sensitivity and hyperlipidemia in animal models .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects . It has been observed to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases. The anti-inflammatory properties are linked to its ability to modulate oxidative stress markers and restore normal levels of key biochemical indicators in affected tissues .

Antiviral Activity

The thiazole derivatives have been explored for their antiviral properties , particularly against flaviviruses. The structural modifications of these compounds have led to the development of agents with improved metabolic stability and antiviral potency, making them candidates for further therapeutic exploration .

Agricultural Applications

In agriculture, compounds like this compound are being investigated for their potential as agrochemicals . Their ability to act as fungicides or herbicides could provide effective solutions for crop protection against various pathogens.

Comparative Data Table

The following table summarizes the biological activities and applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Carboxylic Acid Derivatives

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid)

- Structural Differences: Replaces the 2,4-dichlorophenyl group with a 3-cyano-4-isobutoxyphenyl substituent.

- Biological Activity : A potent xanthine oxidase (XO) inhibitor approved for treating hyperuricemia and gout .

- Key Insight: The 3-cyano and 4-isobutoxy groups enhance XO binding affinity, demonstrating the importance of substituent electronic and steric effects in pharmacological activity .

2-(4-Chlorophenyl)thiazole-5-carboxylic Acid (CAS: 205692-14-4)

- Structural Differences : Features a single para-chlorophenyl group instead of 2,4-dichlorophenyl.

- Applications: Used as an intermediate in organic syntheses.

Ethyl 2-(2-Chlorophenyl)-4-methylthiazole-5-carboxylate (CAS: 338982-17-5)

Heterocyclic Analogues with 2,4-Dichlorophenyl Substituents

2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’)

- Core Structure : Oxadiazole instead of thiazole.

- Synthesis : Prepared via alkylation of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol with iodomethane (81% yield) .

- Activity : Exhibits inhibitory effects on Rho/Myocardin-related transcription factor (MRTF), highlighting the role of heterocycle choice in target specificity .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Core Structure : Isoxazole with 2,6-dichlorophenyl substitution.

Benzimidazole and Pyrazole Derivatives

2-(2,4-Dichlorophenyl)-1H-benzimidazole-5-carboxylic Acid (BI-5053)

- Core Structure : Benzimidazole fused with a benzene ring.

- Applications : Used in medicinal chemistry for its planar structure, which facilitates DNA intercalation or enzyme binding .

1H-Pyrazole-3-carboxylic Acid, 5-methyl-4-nitro-, 2-(2,4-dichlorophenyl)hydrazide

Structural-Activity Relationship (SAR) Analysis

Impact of Substituents

- Halogen Effects : The 2,4-dichlorophenyl group increases lipophilicity and steric bulk, enhancing membrane permeability and target binding in hydrophobic pockets.

- Methyl Group (C4) : Improves metabolic stability by reducing oxidation susceptibility at the thiazole ring .

- Carboxylic Acid : Critical for hydrogen bonding with biological targets; esterification (e.g., ethyl ester) modulates solubility .

Heterocycle Influence

- Thiazole vs. Oxadiazole : Thiazoles (sulfur-containing) exhibit distinct electronic profiles compared to oxadiazoles (nitrogen-rich), affecting π-π stacking and charge-transfer interactions.

- Isoxazole vs.

Biological Activity

2-(2,4-Dichlorophenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound has been investigated for its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a thiazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate, leading to the formation of the thiazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various thiazole derivatives for their antibacterial activity against standard bacterial strains. The compound demonstrated moderate to good activity compared to standard antibiotics like ketoconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Ketoconazole | Staphylococcus aureus | 20 | |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | E. coli | 18 |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. In vitro studies have shown that treatment with this compound reduces levels of TNF-α and IL-6 in activated macrophages.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a recent study reported that this compound exhibited an IC50 value lower than that of standard chemotherapeutics in A-431 and Jurkat cell lines .

Table 2: Anticancer Activity Data

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects. Additionally, its anti-inflammatory properties are linked to the downregulation of inflammatory mediators .

Case Studies

- Antiviral Potential : In a study focusing on phenylthiazole derivatives, it was found that modifications at specific positions on the thiazole ring significantly impacted antiviral activity against flaviviruses. While this particular compound was not directly tested, it suggests that structural analogs may hold similar potential .

- Diabetes Management : Another study highlighted the protective effects of thiazole derivatives against hyperglycemia in diabetic models. Although not directly involving our compound, it underscores the therapeutic promise of thiazoles in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenyl)-4-methylthiazole-5-carboxylic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling 2,4-dichlorophenyl derivatives with thiazole precursors under alkaline conditions (e.g., using NaOH or K₂CO₃ as catalysts). For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via nucleophilic substitution or cyclization reactions . Post-synthesis purification via recrystallization (e.g., using ethanol or acetonitrile) is critical to achieve >95% purity. Melting point analysis (e.g., 201–203°C for structurally similar thiazole derivatives) can validate crystallinity .

Q. How should researchers characterize this compound’s structural integrity?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., δ 7.2–8.1 ppm for dichlorophenyl protons) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S–C bond angles ≈90–95° in thiazole rings) .

- HPLC-MS : Verify molecular weight (e.g., theoretical MW: ~316.6 g/mol) and detect impurities .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility screening. Stability assays in aqueous buffers (pH 4–9) should include UV-Vis monitoring (λ ~270–300 nm for thiazole-carboxylic acid absorption) .

Advanced Research Questions

Q. How can computational modeling aid in understanding this compound’s reactivity?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group may act as a hydrogen bond donor, while the thiazole ring participates in π-π stacking. Compare theoretical vs. experimental IR/Raman spectra to validate charge distribution .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-response profiling : Use MIC (Minimum Inhibitory Concentration) assays alongside cytotoxicity tests (e.g., MTT on mammalian cells) to establish selectivity indices .

- SAR studies : Modify substituents (e.g., methyl group at position 4, dichlorophenyl at position 2) to isolate bioactive moieties. Analogous pyrazole-thiazole hybrids show enhanced activity when electron-withdrawing groups are present .

Q. How can structural modifications enhance target selectivity (e.g., enzyme inhibition)?

- Methodology :

- Fragment-based design : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability while retaining hydrogen-bonding capacity .

- Docking simulations : Screen against target enzymes (e.g., COX-2 or bacterial dihydrofolate reductase) to prioritize derivatives with optimal binding energies .

Q. What analytical techniques detect degradation products under stress conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS/MS to identify hydrolysis products (e.g., cleavage of the thiazole ring or decarboxylation). Compare with reference standards of suspected degradants .

Data Contradictions and Validation

Q. How to address discrepancies in reported melting points or spectral data?

- Methodology : Cross-validate using independent synthetic batches and advanced techniques:

- DSC (Differential Scanning Calorimetry) : Confirm melting points with controlled heating rates .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

Q. Why do biological assay results vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.